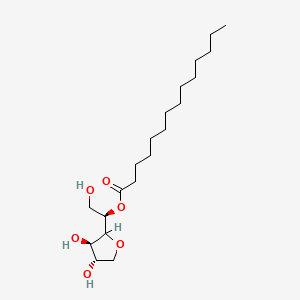

Sorbitan, tetradecanoate

Description

Academic Significance of Sorbitan (B8754009), Tetradecanoate (B1227901) as a Surfactant

Sorbitan, tetradecanoate, also known as sorbitan monomyristate, is the ester of sorbitan and tetradecanoic acid (myristic acid). vulcanchem.comatamanchemicals.com Its specific chemical structure, with a C14 fatty acid chain, gives it a unique balance of hydrophilic and lipophilic properties, quantified by its Hydrophilic-Lipophilic Balance (HLB) value. vulcanchem.com The HLB scale helps in selecting the appropriate surfactant for a particular application; this compound typically has an HLB value that makes it suitable for creating oil-in-water emulsions. vulcanchem.com

Academic studies often focus on the relationship between the molecular structure of sorbitan esters, like tetradecanoate, and their surfactant properties. Research has explored how the length and saturation of the fatty acid chain influence the stability and type of emulsion formed. rsc.orgfrontiersin.org For instance, studies have compared the performance of this compound with other sorbitan esters like sorbitan monostearate (C18) and sorbitan monooleate (C18, unsaturated) in various systems. acs.org

The academic significance of this compound also extends to its role in advanced materials and nanotechnology. Researchers are investigating its use in the formation of microemulsions and nanoparticles for targeted drug delivery and other specialized applications. taylorandfrancis.comacs.org

Historical Development of Research on Sorbitan Esters

The study of sorbitan esters has a history spanning several decades. huanachemical.com Initial research, dating back to the mid-20th century, focused on the synthesis and fundamental properties of these compounds. rsc.org Patents from the 1940s describe the synthesis of polysorbates, which are ethoxylated sorbitan esters, highlighting the early industrial interest in this class of surfactants. rsc.org

In the 1980s, significant safety assessments were conducted on various sorbitan esters, which solidified their use in cosmetic and food products. cir-safety.orgcir-safety.org These studies provided a foundation for their broader application and spurred further research into their functional properties.

More recent research has delved into more complex aspects of sorbitan ester behavior. Advanced analytical techniques are being employed to characterize the complex mixtures of isomers and esters present in commercial sorbitan products. worktribe.com Furthermore, contemporary studies are exploring the use of sorbitan esters in novel applications, such as in the fabrication of stable oleofoams and in the separation of solvent-water mixtures. acs.orgfrontiersin.org The ongoing focus on "green chemistry" has also led to research into more sustainable production methods for sorbitan esters using renewable raw materials. shreechem.in

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₄H₁₀₀O₉ | nih.gov |

| Molecular Weight | 893.4 g/mol | nih.gov |

| CAS Number | 93963-93-0 | nih.gov |

| Appearance | Waxy solid or viscous liquid | vulcanchem.com |

| Solubility | Soluble in organic solvents, insoluble in water | vulcanchem.com |

| HLB Value | Approximately 6.3 | vulcanchem.com |

Table 2: Common Sorbitan Esters in Research

| Compound Name | Fatty Acid | Carbon Chain | Typical Application | Source |

| Sorbitan Monostearate | Stearic Acid | C18 | Cosmetic emulsions | vulcanchem.com |

| Sorbitan Monooleate | Oleic Acid | C18:1 | Skin absorption enhancer | vulcanchem.com |

| Sorbitan Tristearate | Stearic Acid | C18 | Water-in-oil emulsions | vulcanchem.com |

| This compound | Myristic Acid | C14 | Food stabilizers | vulcanchem.com |

| Sorbitan Monolaurate | Lauric Acid | C12 | Emulsifier in food and cosmetics | researchgate.net |

| Sorbitan Monopalmitate | Palmitic Acid | C16 | Emulsifier and stabilizer | atamanchemicals.com |

Properties

CAS No. |

63059-79-0 |

|---|---|

Molecular Formula |

C20H38O6 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |

InChI |

InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |

InChI Key |

KHCJXZZSXZAYPX-RDNNMJBUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sorbitan, Tetradecanoate and Analogues

Esterification Reactions of Sorbitol and Tetradecanoic Acid

Chemical Catalysis in Sorbitan (B8754009) Ester Synthesis

Chemical catalysis is a common method for the synthesis of sorbitan esters. The process is often carried out in two distinct steps: an acid-catalyzed dehydration of sorbitol to sorbitan, followed by a base-catalyzed esterification with a fatty acid. google.combtsjournals.com This two-step approach is favored to prevent the formation of colored byproducts that can occur at higher temperatures. google.com

Acid catalysts such as phosphoric acid are effective for the initial dehydration of sorbitol. researchgate.netnsmsi.ir The subsequent esterification step is typically facilitated by an alkaline catalyst. Sodium hydroxide (B78521) is a preferred choice due to its high efficiency and cost-effectiveness, though other bases like potassium hydroxide, calcium hydroxide, and sodium acetate (B1210297) can also be employed. google.comscribd.com The reaction is generally performed at elevated temperatures, but keeping the temperature below 215°C during esterification is important for producing a lighter-colored product. google.com

The synthesis results in a complex mixture of mono-, di-, and triesters, along with some unreacted starting materials. lamberti.com The specific composition of the final product is highly dependent on the reaction conditions.

Enzymatic Synthesis Approaches

Enzymatic synthesis of sorbitan esters presents a milder and more selective alternative to chemical methods. uwaterloo.caresearchgate.netnih.gov Lipases are commonly used biocatalysts for the esterification of sorbitan with fatty acids. researchgate.netgoogle.com This approach can be conducted in organic solvents or solvent-free systems.

One method involves the controlled dehydration of sorbitol followed by a lipase-catalyzed esterification. researchgate.netnih.gov The use of immobilized lipases, such as Novozym® 435, has been shown to be effective. snu.ac.kr Enzymatic reactions offer the potential for greater regioselectivity, leading to a more defined product composition compared to chemical synthesis. snu.ac.kr For instance, studies have shown that certain lipases can selectively catalyze the esterification at specific hydroxyl groups on the sorbitan molecule. snu.ac.kr

The reaction can be carried out in azeotropic mixtures of solvents, such as tert-butanol (B103910)/n-hexane, to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards completion. researchgate.netnih.gov The choice of solvent and its concentration can influence the reaction rate and the ratio of monoester to diester in the final product. researchgate.net

Influence of Reaction Conditions on Ester Composition

The composition of the final sorbitan ester product is highly sensitive to the reaction conditions, regardless of whether a chemical or enzymatic approach is used. lamberti.com Key parameters that influence the ester distribution include temperature, pressure, catalyst type and concentration, and the molar ratio of fatty acid to sorbitol. lamberti.comgoogle.comresearchgate.netnsmsi.ir

In chemical synthesis, a two-step process is often employed to better control the product outcome. researchgate.netnsmsi.ir The first step, the dehydration of sorbitol to sorbitan, is typically catalyzed by an acid at elevated temperatures and sometimes under vacuum. researchgate.netatamanchemicals.comiiis.org The degree of dehydration, which can be monitored by the hydroxyl value of the sorbitan intermediate, is a critical factor. btsjournals.com For the subsequent esterification, alkaline catalysts are used, and the reaction temperature is carefully controlled to avoid discoloration. google.comresearchgate.net The molar ratio of fatty acid to sorbitol is adjusted to favor the formation of monoesters or higher esters as desired. lamberti.comgoogle.com For example, a molar ratio of approximately 1.1:1 (fatty acid to sorbitol) is used for preparing sorbitan monolaurate, while a ratio of 1.33:1 is used for sorbitan monostearate. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of sorbitan esters:

| Parameter | Influence on Reaction |

| Temperature | Affects the rate of both dehydration and esterification. Higher temperatures can lead to increased byproduct formation and darker product color. google.comresearchgate.net |

| Pressure | Reduced pressure is often used during the dehydration step to facilitate water removal. researchgate.netatamanchemicals.com |

| Catalyst | Acid catalysts are effective for dehydration, while alkaline catalysts are preferred for esterification. google.combtsjournals.com The type and concentration of the catalyst impact reaction rates and product selectivity. nsmsi.ir |

| Molar Ratio | The ratio of fatty acid to sorbitol is a key determinant of the final ester composition (mono-, di-, tri-esters). lamberti.comgoogle.com |

Isotopic Labeling Techniques for Tetradecanoic Acid Derivatives

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. acs.org In the context of sorbitan, tetradecanoate (B1227901), labeling the tetradecanoic acid moiety can provide valuable insights into the synthesis process and the behavior of the resulting ester.

Carbon-13 Labeling Strategies

Tetradecanoic acid can be enriched with Carbon-13 (¹³C) at specific positions within the molecule. nih.govsigmaaldrich.com Several synthetic strategies have been developed to achieve this. For instance, to label the carbonyl carbon (C1), 1-bromotridecane (B143060) can be treated with potassium cyanide containing ¹³C (K¹³CN), followed by hydrolysis of the resulting nitrile. nih.gov

Labeling at other positions requires different synthetic routes. For the C3 position, [1-¹³C]1-bromododecane can be used to alkylate diethyl sodio-malonate, followed by saponification and decarboxylation to yield [3-¹³C]tetradecanoic acid. nih.gov To introduce a ¹³C label at the C6 position, a labeled alkylcadmium chloride can be coupled with a half-acid chloride methyl ester of a suitable dioic acid. nih.gov These labeled fatty acids are chemically identical to their unlabeled counterparts and can be used to synthesize labeled sorbitan esters. nih.gov

The following table outlines some of the methods for synthesizing ¹³C-labeled tetradecanoic acid:

| Labeled Position | Synthetic Method | Key Reagents |

| C1 | Nitrile synthesis and hydrolysis | 1-bromotridecane, K¹³CN nih.gov |

| C3 | Malonic ester synthesis | [1-¹³C]1-bromododecane, diethyl malonate nih.gov |

| C6 | Organocadmium coupling | Labeled alkylcadmium chloride, half-acid chloride methyl ester of a dioic acid nih.gov |

Applications of Labeled Sorbitan, Tetradecanoate in Mechanistic Studies

While direct studies on labeled this compound are not extensively documented in the provided search results, the use of isotopically labeled fatty acids in related systems provides a strong indication of their potential applications. Labeled fatty acids are instrumental in tracing metabolic pathways and understanding the dynamics of lipid metabolism. acs.org

By incorporating ¹³C-labeled tetradecanoic acid into the synthesis of this compound, researchers could use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to:

Investigate the regioselectivity of the esterification reaction, determining which of the hydroxyl groups on the sorbitan molecule are most reactive.

Follow the fate of the ester in various chemical or biological systems, for example, to study its degradation or interaction with other molecules.

Elucidate the mechanism of action of enzymes used in the synthesis, by tracking the transformation of the labeled substrate.

The insights gained from such studies would be invaluable for optimizing the synthesis of this compound and for developing new applications for this versatile surfactant.

Interfacial Phenomena and Emulsification Mechanisms of Sorbitan, Tetradecanoate Systems

Fundamental Principles of Surfactancy and Interfacial Activity

Sorbitan (B8754009), tetradecanoate (B1227901), a member of the sorbitan ester family, is a surface-active agent synthesized through the esterification of sorbitan with tetradecanoic acid (commonly known as myristic acid). atamanchemicals.com Its functionality as a surfactant stems from its amphiphilic molecular structure, which consists of a hydrophilic sorbitan head group and a lipophilic fatty acid tail. shreechem.in This dual nature drives its behavior at the interface between immiscible liquids like oil and water. shreechem.inuomustansiriyah.edu.iq

When introduced into a system containing two immiscible liquids, such as oil and water, Sorbitan, tetradecanoate molecules spontaneously migrate to the interface. uomustansiriyah.edu.iq This migration is thermodynamically favorable as it minimizes the contact between the hydrophobic tails and water, and the hydrophilic heads and oil. At the interface, the molecules orient themselves with the water-soluble sorbitan head positioned in the aqueous phase and the oil-soluble tetradecanoate tail extending into the oil phase. uomustansiriyah.edu.iq

This adsorption at the liquid-liquid interface disrupts the cohesive forces between the molecules of the continuous phase, leading to a significant reduction in interfacial tension. wikipedia.org The reduction of interfacial tension is a primary function of a surfactant, facilitating the formation of a dispersion of one liquid within the other by lowering the energy required for emulsification. nih.gov Research on various sorbitan esters has shown that their effectiveness in reducing interfacial tension is influenced by the structure of their fatty acid chain and the nature of the oil phase. nih.gov For instance, studies on similar sorbitan esters demonstrate that the shorter-chained sorbitan monolaurate (Span 20) exhibits a higher critical micelle concentration (cmc) compared to its longer-chained counterparts. nih.gov

Table 1: Interfacial Properties of Various Sorbitan Esters (Spans)

Comparative data on the critical micelle concentration (cmc) and molecular area for different sorbitan esters, highlighting the influence of the fatty acid chain length. This compound would have properties intermediate between Span 20 and Span 40.

| Surfactant | Common Name | Fatty Acid Chain | HLB Value | Critical Micelle Concentration (cmc) | Molecular Area (Acmc) |

|---|---|---|---|---|---|

| Sorbitan Monolaurate | Span 20 | C12 (Lauric) | 8.6 | Higher | - |

| Sorbitan Monopalmitate | Span 40 | C16 (Palmitic) | 6.7 | Intermediate | - |

| Sorbitan Monostearate | Span 60 | C18 (Stearic) | 4.7 | Lower | - |

| Sorbitan Monooleate | Span 80 | C18:1 (Oleic) | 4.3 | Higher (than Span 60) | Larger |

Source: Adapted from research findings on sorbitan surfactant behavior. nih.govfrontiersin.orgcnchemsino.com

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. ankara.edu.tralfa-chemistry.com This value is critical for selecting the appropriate emulsifier to form a stable emulsion. researchgate.net The HLB scale typically ranges from 0 to 20; surfactants with low HLB values are more soluble in oil (lipophilic), while those with high HLB values are more soluble in water (hydrophilic). researchgate.netcnchemsino.com

Sorbitan esters, as a class, are characterized by their lipophilic nature and correspondingly low HLB values, generally ranging from 1.8 to 8.6. ankara.edu.tr This makes them particularly effective for forming water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. cnchemsino.comutl.pt The specific HLB value for this compound is determined by the balance between its sorbitan head and the C14 fatty acid tail. Its value falls between that of sorbitan monolaurate (HLB 8.6) and sorbitan monopalmitate (HLB 6.7). frontiersin.org The general rule for emulsion formation is that the type of emulsion produced (O/W or W/O) is dictated by the phase in which the emulsifier is more soluble. utl.pt Therefore, the low HLB of this compound favors its use in W/O systems.

Table 2: HLB Values and Emulsion Type

General guide to the relationship between a surfactant's HLB value and the type of emulsion it tends to promote.

| HLB Range | Surfactant Character | Primary Application |

|---|---|---|

| 3 - 6 | Lipophilic (Oil-Soluble) | W/O Emulsifier |

| 8 - 18 | Hydrophilic (Water-Soluble) | O/W Emulsifier |

Source: Based on established principles of the HLB system. cnchemsino.comutl.pt

Emulsification Mechanisms and Stability

The primary role of this compound as an emulsifier is to facilitate the formation and enhance the stability of emulsions. It achieves this by forming a protective film at the oil-water interface, which prevents the dispersed droplets from re-aggregating.

Due to its low HLB value, this compound is primarily used as an emulsifier for W/O emulsions when used alone. wikipedia.orgatamanchemicals.com In a W/O system, it forms a stabilizing monolayer around the dispersed water droplets. wikipedia.org The hydrophilic sorbitan heads are oriented towards the inner aqueous phase of the droplet, while the lipophilic tetradecanoate tails project outwards into the continuous oil phase. This arrangement creates a steric barrier that physically hinders close contact and subsequent merging of adjacent water droplets. uu.nl

While less effective on its own for O/W emulsions, this compound is frequently used in combination with a high-HLB surfactant, such as a polysorbate. wikipedia.orgatamanchemicals.com This blending of emulsifiers allows formulators to achieve a specific "required HLB" that matches the oil phase, resulting in a significantly more stable O/W emulsion. uomustansiriyah.edu.iq The combination of low-HLB and high-HLB surfactants is thought to create a more densely packed and stable interfacial film at the surface of the oil droplets, providing a robust barrier against coalescence. uomustansiriyah.edu.iq

Emulsions are thermodynamically unstable systems that will, over time, revert to separate oil and water phases. The role of this compound is to kinetically stabilize the emulsion by slowing down the processes of destabilization. These mechanisms include:

Creaming and Sedimentation : These are reversible phenomena where droplets migrate under the influence of gravity due to density differences between the dispersed and continuous phases, without the droplets themselves merging. researchgate.net

Flocculation : This is the process where individual droplets cluster together to form aggregates without losing their individual identities. microtrac.com While the interfacial film stabilized by this compound remains intact, flocculation can be a precursor to coalescence as it brings droplets into close proximity. nih.gov

Coalescence : An irreversible process where flocculated droplets fuse to form larger droplets. researchgate.net This occurs when the interfacial film created by the surfactant ruptures, leading to a decrease in the total number of droplets and eventual phase separation. The strength and integrity of the this compound film are critical in preventing coalescence. wikipedia.org

Ostwald Ripening : This mechanism involves the growth of larger droplets at the expense of smaller ones. nih.gov Molecules of the dispersed phase diffuse from smaller droplets (which have higher Laplace pressure) through the continuous phase and deposit onto larger droplets. This leads to a gradual increase in the average droplet size over time.

The specific chemical structure of this compound directly dictates its performance as an emulsifier.

Sorbitan Head Group : The cyclic ether structure derived from sorbitol provides the necessary hydrophilicity to anchor the molecule at the oil-water interface. shreechem.in

Tetradecanoate (Myristate) Tail : The 14-carbon saturated fatty acid chain is the lipophilic portion of the molecule. Its length and saturation are key determinants of the surfactant's properties.

Chain Length : The C14 length of the tetradecanoate tail provides a strong lipophilic character, contributing to its low HLB value. Compared to sorbitan esters with shorter fatty acid chains (e.g., C12 laurate), the longer C14 chain provides a more substantial steric barrier in the oil phase, which can enhance emulsion stability against flocculation and coalescence. frontiersin.org

Saturation : As a saturated fatty acid, the tetradecanoate tail is a straight, flexible chain. This allows for different packing arrangements at the interface compared to unsaturated tails (like the C18:1 oleate (B1233923) in Span 80), which have a kink in their structure. Studies have shown that the tail structure influences the ordering of molecules in the oil phase near the interface, which can impact the rigidity and stability of the emulsion. frontiersin.org The saturated C14 chain of this compound contributes to a well-ordered interfacial structure.

Table 3: Chemical Compounds Mentioned

Interfacial Tension Studies

This compound, a nonionic surfactant, significantly influences the properties at the interface between two immiscible liquids, such as oil and water. The study of interfacial tension (IFT) is crucial for understanding its role as an emulsifier.

Measurement Techniques for Interfacial Tension

The characterization of interfacial tension in systems containing this compound relies on several established measurement techniques. These methods can be broadly categorized as force-based and shape-based tensiometry. biolinscientific.comsurface-technology-germany.de

Force-based methods, such as the Du Noüy ring and Wilhelmy plate techniques, measure the force required to pull a probe (a platinum ring or plate) through the liquid-liquid interface. biolinscientific.comhubspot.net A highly sensitive balance records this force, which, along with the known geometry of the probe, is used to calculate the interfacial tension. surface-technology-germany.de The Du Noüy ring method involves measuring the maximum force needed to detach the ring from the interface, while the Wilhelmy plate method measures the force on a plate held stationary at the interface. biolinscientific.comebatco.com These methods are particularly useful for determining equilibrium IFT and for automated measurements of the critical micelle concentration (CMC). surface-technology-germany.de

Optical or shape-based methods, like the pendant drop technique, analyze the shape of a droplet of one liquid suspended in another. biolinscientific.com The droplet's shape is governed by a balance between gravitational forces and interfacial tension. By capturing an image of the drop and applying the Young-Laplace equation, the interfacial tension can be precisely calculated. hubspot.netebatco.com The spinning drop method is another powerful technique, especially for measuring the ultra-low interfacial tensions that can be achieved with effective surfactant systems. It involves rotating a tube containing a droplet of a less dense phase within a denser phase and measuring the resulting elongation of the drop.

The micropipette technique offers a method for measuring IFT at the microscale by controlling the position of a meniscus within a tapered glass capillary via applied pressure, relating the pressure to the radius of curvature and thus to the interfacial tension. nih.gov

| Measurement Technique | Principle | Primary Application |

|---|---|---|

| Du Noüy Ring | Measures the maximum force required to pull a platinum ring from an interface. biolinscientific.com | Equilibrium IFT, Critical Micelle Concentration (CMC) determination. surface-technology-germany.de |

| Wilhelmy Plate | Measures the steady-state force on a platinum plate vertically immersed at the interface. ebatco.com | Equilibrium and dynamic IFT, suitable for viscous liquids. surface-technology-germany.de |

| Pendant Drop | Analyzes the shape of a suspended droplet, governed by the Young-Laplace equation. biolinscientific.com | Static and dynamic IFT, requires small sample volumes. ebatco.com |

| Spinning Drop | Measures the shape of a rotating droplet elongated by centrifugal forces. | Measurement of very low to ultra-low IFT. researchgate.net |

Dynamic Interfacial Tension and Surfactant Transport Phenomena

In processes like emulsification, interfaces are rapidly created and deformed, meaning the interfacial tension may not be at its equilibrium value. Dynamic interfacial tension (DIFT) refers to the time-dependent value of IFT as surfactant molecules adsorb to a newly formed interface. mdpi.com For this compound, the reduction of IFT is not instantaneous; it is governed by the transport of surfactant molecules from the bulk solution to the interface.

The primary mechanism for this transport is diffusion. nih.gov When a new interface is created, there is a concentration gradient between the bulk solution and the depleted sub-surface layer, driving surfactant molecules to migrate and adsorb. The rate of this migration and subsequent adsorption determines how quickly the IFT decreases. The classical Ward and Tordai theory provides a foundational model for describing this diffusion-controlled adsorption process. researchgate.net

Initially, the adsorption rate is high, leading to a rapid drop in IFT. As the interface becomes more populated with this compound molecules, the rate of adsorption slows due to electrostatic or steric hindrances, and the IFT approaches its equilibrium value more gradually. mdpi.com The time required to reach equilibrium is influenced by factors such as the surfactant's bulk concentration; higher concentrations provide a larger reservoir of molecules, leading to faster equilibration. researchgate.net For solutions above the critical micelle concentration (CMC), micelles can also act as a source of monomers, further influencing the dynamic adsorption process. nih.gov

| Time (t) | Process | Effect on Interfacial Tension (IFT) |

|---|---|---|

| t → 0 | A new interface is formed, largely free of surfactant. | IFT is high, close to that of the pure oil/water system. |

| Early Stage | Diffusion-controlled transport of this compound molecules from the bulk to the interface. | Rapid decrease in IFT as the interface begins to be populated. mdpi.com |

| Late Stage | Adsorption slows as the interface approaches saturation. | Gradual approach to the equilibrium IFT value. |

| t → ∞ | The interface is in equilibrium with the bulk solution. | IFT reaches a stable, minimum value (Equilibrium IFT). |

Impact of Concentration and Environmental Factors on Interfacial Properties

The effectiveness of this compound in reducing interfacial tension is highly dependent on its concentration and the surrounding environmental conditions.

Concentration: As the concentration of this compound in the bulk phase increases, more molecules adsorb at the interface, leading to a progressive decrease in interfacial tension. This trend continues until the concentration reaches the critical micelle concentration (CMC). At the CMC, the interface becomes saturated with surfactant molecules, and any additional molecules self-assemble into micelles in the bulk phase. farmaciajournal.com Beyond the CMC, the interfacial tension remains relatively constant at its minimum value. farmaciajournal.com

Environmental Factors:

Oil Phase: The nature of the oil phase significantly affects the interfacial behavior of sorbitan esters. Studies on related compounds like Sorbitan monolaurate (C12), monopalmitate (C16), and monostearate (C18) show that increasing the hydrocarbon chain length of the oil (e.g., from pentane (B18724) to dodecane) leads to an increase in both the CMC and the equilibrium IFT. nih.govresearchgate.net This occurs because longer oil molecules have stronger cohesive interactions, making it more difficult for the surfactant's lipophilic tail to penetrate and disrupt the interface. helsinki.fi

Temperature: Temperature can influence surfactant solubility, micellization, and adsorption kinetics. For sorbitan esters, an increase in temperature can lead to more expanded and less stable monolayers at the interface, potentially altering the IFT. helsinki.fi

pH and Salinity: While this compound is a nonionic surfactant and thus less sensitive to pH and electrolytes than ionic surfactants, extreme pH values or high salt concentrations can still affect its interfacial properties by altering the hydration of its hydrophilic headgroup and influencing interactions at the interface.

The following table, based on data from related sorbitan esters, illustrates the impact of the oil phase's hydrocarbon chain length on key interfacial properties. nih.gov It is expected that this compound (with a C14 acyl chain) would exhibit properties intermediate between those of Sorbitan monolaurate (C12) and Sorbitan monopalmitate (C16).

| Surfactant | Oil Phase | CMC (mol/m³) | Interfacial Tension at CMC (mN/m) | Area per Molecule at CMC (Ų/molecule) |

|---|---|---|---|---|

| Sorbitan monolaurate (C12) | Heptane (C7) | 0.08 | 5.0 | 63 |

| Sorbitan monolaurate (C12) | Dodecane (C12) | 0.13 | 8.8 | 56 |

| Sorbitan monopalmitate (C16) | Heptane (C7) | 0.03 | 4.1 | 58 |

| Sorbitan monopalmitate (C16) | Dodecane (C12) | 0.06 | 8.0 | 50 |

Data derived from studies on related sorbitan esters to illustrate general principles. nih.gov

Colloidal Science Aspects of Sorbitan, Tetradecanoate Systems

Formation and Characterization of Colloidal Dispersionsresearchgate.netuu.nlhoriba.com

The formation of colloidal dispersions such as emulsions (liquid-liquid) or suspensions (solid-liquid) stabilized by Sorbitan (B8754009), tetradecanoate (B1227901) involves the input of energy, for example, through homogenization, to break down the dispersed phase into small droplets or particles. horiba.comrsc.org Sorbitan, tetradecanoate molecules then rapidly adsorb to the newly created interfacial area, forming a protective layer that prevents the droplets or particles from coalescing or aggregating. horiba.com The stability of these dispersions is governed by particle-particle interactions, which are modulated by the adsorbed surfactant layer. horiba.com

Characterization of these colloidal systems is crucial for understanding their properties and performance. Key parameters include particle size distribution, morphology, and surface charge (zeta potential). uu.nlhoriba.com Techniques such as dynamic light scattering (DLS) and laser diffraction are used to measure particle size, while electron microscopy provides information on morphology. uu.nlrsc.org

In an aqueous solution, surfactant molecules like this compound begin to self-assemble into aggregates known as micelles above a specific concentration called the critical micelle concentration (CMC). jmaterenvironsci.com This process is a fundamental aspect of their colloidal behavior and is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tetradecanoate tails and water molecules. nih.gov The CMC is a key property of a surfactant; below the CMC, the molecules exist predominantly as monomers, while above it, they form micelles. jmaterenvironsci.com

The micellization process is influenced by several factors:

Temperature : For many non-ionic surfactants, including polyoxyethylene sorbitan esters, the CMC initially decreases as temperature increases, reaching a minimum before increasing again at higher temperatures. researchgate.netpjps.pk This behavior is attributed to changes in the hydration of the surfactant's hydrophilic groups and the disruption of water structure around the hydrophobic tails. pjps.pk

Alkyl Chain Length : Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC. researchgate.net This is because a longer chain results in greater hydrophobicity, making the transfer of the monomer from the aqueous phase to the micelle more energetically favorable. nih.gov

Additives : The presence of electrolytes or polymers in the solution can also affect the CMC. jmaterenvironsci.com

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), can be determined from the temperature dependence of the CMC. researchgate.net Typically for non-ionic surfactants, the micellization process is spontaneous (negative ΔG°m) and often entropy-driven at lower temperatures. researchgate.netpjps.pk

| Parameter | Typical Value/Sign | Interpretation |

|---|---|---|

| Critical Micelle Concentration (CMC) | Varies (e.g., 10-5 to 10-3 M) | Concentration at which micelles form. Lower value indicates higher efficiency. |

| Gibbs Free Energy of Micellization (ΔG°m) | Negative | Indicates a spontaneous process. researchgate.net |

| Enthalpy of Micellization (ΔH°m) | Positive or Negative | Can be endothermic at low temperatures and become exothermic as temperature rises. pjps.pk |

| Entropy of Micellization (ΔS°m) | Positive | Often the main driving force, resulting from the release of ordered water molecules from around the hydrophobic tails. pjps.pk |

The self-assembly of this compound is not limited to forming simple spherical micelles in water. researchgate.net Depending on concentration, temperature, and the presence of other components, surfactants can form a variety of organized structures, known as lyotropic liquid crystalline phases. In non-aqueous media, particularly in nonpolar solvents like oil, this compound can form reverse micelles. In these structures, the hydrophilic sorbitan heads form a core, sequestering any trace amounts of water, while the lipophilic tetradecanoate tails extend into the continuous oil phase. researchgate.net

At interfaces, such as the solid-liquid interface, surfactants self-assemble to modify surface properties. stfc.ac.uk On a hydrophilic surface in an aqueous solution, they can form bilayer structures. stfc.ac.uk Conversely, on a hydrophobic surface, they typically form a monolayer with the hydrophobic tails oriented towards the surface. stfc.ac.uk This ability to self-assemble at interfaces is fundamental to their function as emulsifiers, wetting agents, and dispersants.

Rheological Properties of this compound-Stabilized Colloidsuni-sofia.bgcrimsonpublishers.com

Rheology is the study of the flow and deformation of matter. mdpi.com For colloidal systems like emulsions, rheological properties are critical as they dictate stability, texture, and processability. mdpi.comresearchgate.net this compound, by forming a film at the interface of dispersed droplets, significantly influences both the interfacial rheology and the bulk rheology of the entire system. researchgate.net

Interfacial rheology examines the mechanical properties of the two-dimensional film at the boundary between two phases (e.g., oil and water). tainstruments.com This film, composed of adsorbed this compound molecules, exhibits viscoelastic properties, meaning it has both solid-like elastic and liquid-like viscous characteristics. nih.govnih.gov These properties are quantified by the interfacial storage modulus (G') and loss modulus (G'').

Interfacial Storage Modulus (G') : Represents the elastic component and relates to the energy stored in the interface during deformation. A higher G' indicates a more solid-like, elastic interface.

Interfacial Loss Modulus (G'') : Represents the viscous component and relates to the energy dissipated as heat during deformation. A higher G'' indicates a more fluid-like, viscous interface.

For related compounds like sorbitan tristearate, studies have shown that the interfacial layers can be viscoelastic and even brittle, fracturing at small deformations. nih.gov The strength and viscoelasticity of the interfacial film created by this compound are crucial for emulsion stability. A strong, elastic film can better withstand mechanical stresses and prevent droplet coalescence. nih.gov Research has shown a positive correlation between interfacial elasticity and the stability of emulsions. nih.gov

| Parameter | Description | Importance for Stability |

|---|---|---|

| Interfacial Storage Modulus (G') | Measure of the interface's elastic (solid-like) response to deformation. nih.gov | A high G' contributes to a strong film that resists coalescence. |

| Interfacial Loss Modulus (G'') | Measure of the interface's viscous (liquid-like) response to deformation. nih.gov | Indicates energy dissipation; a peak in G'' can precede structural breakdown. nih.gov |

| Interfacial Viscosity | The resistance of the interface to shear flow. rheologylab.com | Higher interfacial viscosity can slow down droplet drainage and coalescence. |

The bulk rheology of an emulsion describes its flow behavior as a whole material. researchgate.net Emulsions stabilized by surfactants like this compound are typically non-Newtonian fluids, meaning their viscosity is dependent on the applied shear rate. crimsonpublishers.com Often, they exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. crimsonpublishers.com

Several factors influence the bulk rheology of these emulsions:

Volume Fraction of the Dispersed Phase : As the concentration of the dispersed phase (e.g., oil droplets in an O/W emulsion) increases, the viscosity of the emulsion increases significantly. researchgate.net Above a certain concentration, droplet interactions become dominant, leading to a sharp rise in viscosity and potentially the development of a yield stress. uni-sofia.bg

Droplet Size Distribution : Emulsions with smaller and more uniform droplets tend to have higher viscosity compared to those with larger, more polydisperse droplets at the same volume fraction. crimsonpublishers.com

The rheological behavior of these emulsions can be fitted to models like the Ostwald-de Waele or Herschel-Bulkley models to quantify their non-Newtonian characteristics. crimsonpublishers.com

Interactions in Complex Colloidal Systems (e.g., Pickering Emulsions)rheologylab.com

Beyond simple emulsions, this compound can be a component in more complex colloidal systems, such as Pickering emulsions. uu.nl Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a robust physical barrier against coalescence. stevenabbott.co.uk

While this compound is a surfactant and not a solid particle, it can play a crucial role in these systems by modifying the properties of the stabilizing particles. uu.nl The most critical factor for a particle to act as a Pickering stabilizer is its wettability, which is measured by the contact angle at the oil-water-particle interface. uu.nl

Particles that are preferentially wetted by water (hydrophilic, contact angle < 90°) tend to stabilize oil-in-water (O/W) emulsions. stevenabbott.co.uk

Particles that are preferentially wetted by oil (hydrophobic, contact angle > 90°) tend to stabilize water-in-oil (W/O) emulsions. stevenabbott.co.uk

Surfactants like this compound can be added to the formulation to adsorb onto the surface of the solid particles, thereby tuning their wettability and contact angle. uu.nl This allows for greater control over the type and stability of the Pickering emulsion formed. For instance, adding an appropriate amount of surfactant can shift the contact angle of hydrophilic particles closer to 90°, which is often optimal for creating highly stable emulsions. stevenabbott.co.uk This synergistic interaction between particles and surfactants can enhance emulsion stability and functionality. researchgate.net

Interactions with Biological Macromolecules and Architectures

Sorbitan (B8754009) Esters and Biopolymer Interactions

The interaction between sorbitan esters and biopolymers is a subject of considerable interest, particularly in the formation and stabilization of complex fluid systems like emulsions and creams. tul.cz These interactions are primarily non-covalent and are governed by a delicate balance of forces between the surfactant, the biopolymer, and the surrounding aqueous environment. The nature of these interactions dictates the macroscopic properties of the resulting mixture, such as stability and rheology. ethernet.edu.et The combination of biopolymers like proteins and polysaccharides with low-molecular-weight surfactants such as sorbitan esters is a common strategy to create novel structures with tailored functionalities. ethernet.edu.et

The association between sorbitan esters and biopolymers is driven by a combination of physicochemical forces. nih.gov Due to their amphiphilic nature, sorbitan esters can interact with biopolymers through several mechanisms:

Hydrophobic Interactions: The alkyl chain of the sorbitan ester (the tetradecanoyl group in sorbitan, tetradecanoate) can associate with non-polar regions of a biopolymer, such as the hydrophobic patches on a protein surface. This type of interaction is entropically driven, as it leads to the release of ordered water molecules from the hydrophobic surfaces into the bulk solution. nih.gov

Hydrogen Bonding: The hydroxyl groups on the sorbitan headgroup are capable of forming hydrogen bonds with polar functional groups on the biopolymer, such as hydroxyl, carboxyl, and amino groups present in polysaccharides and proteins.

These interactions are not mutually exclusive and often occur simultaneously to stabilize the biopolymer-surfactant complex.

Chitosan (B1678972): Chitosan, a cationic polysaccharide, readily interacts with nonionic sorbitan esters to form stable emulsion and cream formulations. tul.cz The interaction between the protonated amino groups of chitosan and the surfactant molecules can lead to the formation of structured droplets. tul.czethernet.edu.et Fourier-transform infrared spectroscopy (FTIR) analysis has been used to assess the degree of interaction between chitosan and various sorbitan esters. tul.cz The antibacterial effect of chitosan, for example, depends on electrostatic interactions between the biopolymer and bacterial cell wall components. mdpi.com The presence of a surfactant like sorbitan, tetradecanoate (B1227901) can modulate these surface properties. While chitosanases and other related enzymes primarily recognize chitosan through electrostatic interactions, other interactions can also play a role. nih.gov

Proteins: Sorbitan esters interact with proteins, which are complex macromolecules with both hydrophilic and hydrophobic regions. The nature of the interaction depends on the protein's structure and the solution conditions. Surfactants can associate with proteins, in some cases helping to promote the formation of helical structures. nih.gov The association is often driven by initial electrostatic interactions followed by more extensive hydrophobic binding. For example, studies with proteins like bovine serum albumin (BSA) have shown that they can be associated with biopolymer nanoparticles, and this association is partly due to electrostatic interactions between the protein's carboxyl groups and the polymer's amine groups. nih.gov The presence of a competing surfactant can influence this association. nih.gov

Interactive Table: Mechanisms of Sorbitan Ester-Biopolymer Interaction

| Interaction Mechanism | Description | Relevant Biopolymer Groups |

| Hydrophobic Interaction | Association between the fatty acid tail of the sorbitan ester and non-polar regions of the biopolymer. | Hydrophobic amino acid residues in proteins; less common in hydrophilic polysaccharides. |

| Hydrogen Bonding | Formation of hydrogen bonds between the hydroxyl groups of the sorbitan head and polar groups on the biopolymer. | Hydroxyl, carboxyl, and amino groups on polysaccharides and proteins. |

| Electrostatic Influence | Modulation of charge environment and interactions in systems containing charged biopolymers. | Cationic groups in chitosan; charged residues in proteins. |

Influence on Biopolymer Self-Assembly and Complex Formation

The addition of this compound can significantly influence the self-assembly processes of biopolymers in solution. ethernet.edu.et Amphiphilic molecules, including surfactants and certain biopolymers, can spontaneously form ordered structures like micelles or aggregates when their concentration exceeds a certain threshold. mdpi.com The interaction of sorbitan esters with biopolymers can lead to the formation of mixed complexes and induce new self-assembly pathways.

In chitosan-surfactant systems, the mixture can result in emulsion-like solutions or creams, where the morphology of the aggregates is dependent on the concentration. tul.cz These self-assembled structures can range from small, localized droplets to more complex, interconnected networks. ethernet.edu.et This process is a "bottom-up" approach to creating nanostructures with specific properties for applications in food and pharmaceuticals. ethernet.edu.et The self-assembly is driven by the system's tendency to minimize unfavorable contacts, such as the exposure of hydrophobic chains to water, leading to the formation of stable complexes. mdpi.com

The formation of these biopolymer-surfactant complexes can be observed through various analytical techniques. For instance, dynamic light scattering and optical microscopy can reveal the size and morphology of the aggregates formed in solution. tul.cz The critical micelle concentration (CMC) of the surfactant can be altered in the presence of the biopolymer, indicating the formation of mixed aggregates at concentrations lower than the surfactant's own CMC. tul.cz

Role in Modifying Biopolymer-Based Architectures (e.g., Coatings, Films)

This compound and other sorbitan esters can be incorporated into biopolymer-based architectures like edible films and coatings to modify their functional properties. nih.govresearchgate.net These films, often made from polysaccharides (like starch, cellulose, chitosan) or proteins, serve as protective barriers for food products, extending their shelf life by controlling moisture transfer, gas exchange, and microbial growth. mdpi.comnih.gov

The inclusion of a surfactant like this compound, which acts as a plasticizer and emulsifier, can impart several beneficial modifications:

Improved Flexibility and Mechanical Properties: Surfactants can interrupt the extensive intermolecular hydrogen bonding within the biopolymer network, reducing brittleness and increasing the flexibility of the film.

Modified Barrier Properties: By altering the microstructure of the polymer matrix, sorbitan esters can influence the film's permeability to water vapor and other gases like oxygen.

For example, in the production of starch-based films, various additives are used to improve filming properties, and surfactants play a key role in this modification. nih.gov Similarly, chitosan-based coatings, valued for their antimicrobial properties, can be formulated with other components to enhance their physical characteristics. nih.govmdpi.com The ability of these modified biopolymer architectures to protect against physical, chemical, and biological deterioration is thus enhanced by the inclusion of functional ingredients like sorbitan esters. researchgate.net

Interactive Table: Effects of Sorbitan Esters on Biopolymer Films

| Property | Effect of Sorbitan Ester Incorporation | Rationale |

| Flexibility | Increased | Acts as a plasticizer, reducing intermolecular forces between polymer chains. |

| Water Vapor Permeability | Can be increased or decreased | Alters the tortuosity of the path for water molecules by modifying the film's microstructure. |

| Homogeneity | Increased | Emulsifies lipid components within the polymer matrix, preventing phase separation. |

| Adhesion | Improved | Can improve the wetting and spreading of the coating formulation on a food surface. |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Sorbitan (B8754009), tetradecanoate (B1227901).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Sorbitan, tetradecanoate, providing detailed information about the carbon and proton environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), reveals signals corresponding to the protons of the sorbitan head group and the tetradecanoate fatty acid tail. niph.go.jp The protons on the sorbitan ring and its hydroxyl groups appear in the range of approximately 3.4 to 5.0 ppm. niph.go.jp The protons of the fatty acid chain exhibit characteristic signals: the α-methylene protons adjacent to the ester carbonyl group are typically found around 2.3 ppm, the terminal methyl protons appear near 0.9 ppm, and the bulk of the methylene (B1212753) protons in the chain form a broad multiplet around 1.2-1.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. kinampark.com The carbonyl carbon of the ester group gives a characteristic signal in the downfield region, typically around 170-175 ppm. The carbons of the sorbitan moiety resonate in the range of approximately 60-85 ppm. The carbons of the tetradecanoate chain are observed at various chemical shifts, with the terminal methyl carbon appearing at approximately 14 ppm and the methylene carbons appearing in the 22-34 ppm range. kinampark.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Sorbitan Ring Protons | 3.4 - 5.0 | 60 - 85 |

| Ester Carbonyl Carbon | - | 170 - 175 |

| α-Methylene Protons | ~2.3 | ~34 |

| Bulk Methylene Protons | 1.2 - 1.6 | 22 - 32 |

| Terminal Methyl Protons | ~0.9 | ~14 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific isomeric form of the sorbitan ester.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. innovatechlabs.comupi.edu The resulting spectrum displays characteristic peaks corresponding to specific molecular vibrations. azooptics.com

Key vibrational bands for this compound include:

A broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups on the sorbitan ring.

Strong absorption peaks corresponding to the C-H stretching of the aliphatic fatty acid chain, typically observed between 2850 and 2960 cm⁻¹.

A very strong and sharp peak around 1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. azooptics.com

A series of peaks in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, corresponding to C-O stretching and C-C stretching vibrations.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 | O-H Stretch | Hydroxyl |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| 1000 - 1300 | C-O Stretch | Ester, Ether, Alcohol |

Small Angle X-ray Scattering (SAXS) is a technique used to study the nanoscale structure of materials, making it particularly useful for characterizing the aggregation behavior of surfactants like this compound in solution. nih.govnih.gov SAXS provides information on the size, shape, and arrangement of micelles or other self-assembled structures. rsc.org

When this compound is dispersed in a solvent above its critical micelle concentration, it forms aggregates. SAXS analysis of these solutions can reveal:

Micelle Shape and Size: By analyzing the scattering pattern, it is possible to determine whether the micelles are spherical, ellipsoidal, or cylindrical, and to calculate their dimensions. nih.govrsc.org

Aggregation Number: The data can be used to estimate the average number of surfactant molecules that make up a single micelle. nih.gov

Inter-micellar Interactions: The scattering data can also provide insights into the interactions between micelles, which can be influenced by factors such as concentration and temperature. nih.gov

Interactive Data Table: Information Obtainable from SAXS Analysis of this compound Solutions

| Parameter | Description |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. nih.gov |

| Maximum Dimension (Dmax) | The largest dimension of the micellar structure. nih.gov |

| Form Factor | Provides information about the shape of the individual micelles. |

| Structure Factor | Describes the spatial arrangement and interactions between micelles. |

Chromatographic Methods for Compositional Analysis

Chromatographic techniques are essential for separating and quantifying the components of complex surfactant mixtures like commercial this compound products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of sorbitan esters, which have relatively low volatility, derivatization is often necessary to convert the hydroxyl groups into more volatile silyl (B83357) ethers. researchgate.net

The GC separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. worktribe.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the identification of different sorbitan ester isomers, as well as any unreacted starting materials or byproducts. worktribe.com The complexity of commercial sorbitan ester mixtures can lead to a large number of peaks in the chromatogram. worktribe.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of mixtures. wvu.edu For this compound, TLC can be used to assess the purity of a sample and to identify the presence of different ester species (e.g., mono-, di-, and triesters). researchgate.net

In TLC, a sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is allowed to move up the plate via capillary action. wvu.eduinterchim.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. More polar components will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wvu.edu

Interactive Data Table: Representative TLC System for Sorbitan Ester Analysis

| Component | Stationary Phase | Mobile Phase | Typical Rf Value |

| This compound (monoester) | Silica Gel | Chloroform:Methanol (e.g., 95:5) | 0.4 - 0.6 |

| Sorbitan di- and triesters | Silica Gel | Chloroform:Methanol (e.g., 95:5) | > 0.6 |

| Unreacted Sorbitol/Sorbitan | Silica Gel | Chloroform:Methanol (e.g., 95:5) | < 0.2 |

Note: Rf values are dependent on the exact conditions, including the specific mobile phase composition, temperature, and plate type.

Computational Chemistry and Molecular Simulations

Computational chemistry and molecular simulations have become indispensable tools for investigating the behavior of non-ionic surfactants like this compound at a molecular level. mdpi.com These methods provide insights into structural properties, dynamics, and intermolecular interactions that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For surfactants, MD simulations can reveal detailed information about self-assembly, behavior at interfaces, and the formation of structures like micelles and monolayers. researchgate.netnih.gov

In the context of sorbitan esters, all-atom (AA) MD simulations have been employed to investigate the properties of monolayer films at water-air or water-oil interfaces. researchgate.netresearchgate.net These simulations model the individual atoms of the sorbitan headgroup and the tetradecanoate tail, as well as the surrounding solvent molecules. By solving Newton's equations of motion for the system, trajectories are generated that provide a clear picture of the dynamics of monolayer formation and the structural properties of the film. researchgate.net For instance, simulations on related compounds like sorbitan monostearate have been used to study monolayer structure and dynamical properties, showing good agreement with experimental data. researchgate.net

Key parameters derived from MD simulations include interfacial tension, diffusion coefficients, molecular orientation, and the density profiles of different components across an interface. nih.govnih.gov These simulations help elucidate how the amphiphilic nature of this compound dictates its behavior, such as the orientation of its hydrophilic sorbitan head towards an aqueous phase and its lipophilic fatty acid tail towards a non-polar phase. worktribe.com

Table 2: Typical Parameters for an All-Atom MD Simulation of a Sorbitan Ester Monolayer This table presents a generalized set of parameters based on common simulation setups for surfactant systems.

| Parameter | Value / Description |

| Force Field | GROMOS, COMPASS, or similar |

| System Composition | Sorbitan ester molecules, Water (e.g., TIP3P model), Oil (e.g., dodecane) |

| Ensemble | NPT (isothermal-isobaric) or NVT (canonical) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

| Time Step | 1-2 fs |

| Simulation Duration | 100-500 ns |

| Boundary Conditions | Periodic |

While all-atom MD simulations provide high-resolution detail, their computational cost limits the accessible system size and simulation timescale. acs.org Coarse-Grained Molecular Dynamics (CGMD) offers a solution by grouping several atoms into single interaction sites or "beads". rsc.orgmdpi.com This simplification reduces the degrees of freedom in the system, allowing for the simulation of larger systems (e.g., many micelles) for longer times (microseconds or more), which is necessary to study processes like micelle formation and fusion. acs.orgrsc.org

CGMD models for non-ionic surfactants are parameterized to reproduce key physical properties, such as interfacial tension, density, and the free energy of transferring the molecule between different phases (e.g., water and oil). rsc.orgresearchgate.net These models have demonstrated the ability to spontaneously form micelles and other self-assembled structures that are consistent with experimental observations. rsc.orgresearchgate.net The application of CGMD allows researchers to investigate the mesoscale behavior of this compound, including the critical micelle concentration (CMC), micelle size and shape, and the phase behavior of surfactant solutions. rsc.org The reduced computational expense makes CGMD particularly suitable for screening different surfactant structures or formulations. nih.govchemrxiv.org

Table 3: Comparison of All-Atom vs. Coarse-Grained Models for a Surfactant Molecule

| Feature | All-Atom (AA) Model | Coarse-Grained (CG) Model |

| Representation | Each atom is explicitly modeled | Groups of atoms are represented by a single "bead" |

| Degrees of Freedom | High | Significantly Reduced |

| Computational Cost | High | Low |

| Accessible Timescale | Nanoseconds (ns) | Microseconds (µs) to Milliseconds (ms) |

| Accessible Length Scale | Angstroms (Å) to Nanometers (nm) | Nanometers (nm) to Micrometers (µm) |

| Level of Detail | High (atomic interactions, bond vibrations) | Lower (effective interactions between beads) |

The behavior of this compound at interfaces between two immiscible phases, such as oil and water or air and water, is fundamental to its function as a surfactant. worktribe.com Theoretical modeling, often combined with experimental techniques like Langmuir trough measurements, provides a framework for understanding the thermodynamics and structure of the interfacial layer. nih.govmdpi.com

One of the key outputs of these studies is the surface pressure-area (π-A) isotherm, which describes how the surface pressure of a monolayer changes as the area available to each molecule is reduced. nih.gov The shape of the isotherm reveals information about the phase state of the monolayer (e.g., gas, liquid-expanded, liquid-condensed), the packing density of the molecules, and the molecular area occupied by the surfactant at the interface. researchgate.netnih.gov

Theoretical models can be used to interpret π-A isotherm data and to calculate important thermodynamic properties. For example, the Gibbs adsorption equation relates the surface excess concentration of the surfactant to the change in surface tension with surfactant concentration. researchgate.net Furthermore, studies on various sorbitan esters have shown a significant correlation between parameters derived from π-A isotherms and the hydrophilic-lipophilic balance (HLB) of the surfactant. nih.govmdpi.com This connection allows for the experimental estimation of HLB values, a critical parameter for selecting surfactants for specific applications like emulsions. nih.govmdpi.com Computational models, including the MD and CGMD simulations discussed previously, are also used to simulate and predict these interfacial phenomena, providing a molecular-level interpretation of the macroscopic observations. researchgate.netrsc.org

Table 4: Key Parameters from π-A Isotherm Analysis of Sorbitan Ester Monolayers This table presents typical parameters and their significance based on studies of related sorbitan esters. nih.govnih.gov

| Parameter | Symbol | Description | Typical Value Range for Sorbitan Esters |

| Limiting Molecular Area | A₀ | The area per molecule extrapolated to zero surface pressure; indicates molecular size at the interface. | 35-50 Ų/molecule |

| Collapse Pressure | π_coll | The maximum surface pressure the monolayer can withstand before collapsing into a 3D structure. | 25-40 mN/m |

| Surface Compressional Modulus | C_s⁻¹ | A measure of the monolayer's elasticity or resistance to compression. | 15-100 mN/m |

Degradation and Environmental Fate Studies

Biodegradation Pathways in Environmental Matrices

Sorbitan (B8754009) esters as a chemical group are recognized for their susceptibility to microbial degradation. kao.comkao.com This ready biodegradability ensures that they are unlikely to persist in the environment. kao.com Upon release into environmental compartments such as soil and water, Sorbitan tetradecanoate (B1227901) is expected to be efficiently removed by microbial action in wastewater treatment plants and subsequently in surface waters. kao.comkao.com

Microbial Degradation in Soil and Aquatic Environments

Once cleaved, the two resulting molecules, sorbitan and tetradecanoic acid, are further metabolized by microorganisms. atamanchemicals.com The sorbitan moiety, a derivative of sorbitol, can be utilized by various microorganisms as a carbon source. atamanchemicals.com The tetradecanoic acid moiety is readily metabolized through common fatty acid degradation pathways. atamanchemicals.com

Studies on the biodegradation of related sorbitan esters provide strong evidence for the environmental fate of Sorbitan tetradecanoate. For instance, sorbitan monolaurate, sorbitan monooleate, and a surrogate sorbitan tetraester have all demonstrated moderate to ready biodegradation in environmental simulations, with degradation rates ranging from 60% to 83% over a 28-day period. epa.gov Specifically, sorbitan mono-9-octadecenoate has been shown to be readily biodegradable, with 62% degradation observed in 28 days under OECD 301 C test conditions. santos.com Given the structural similarities, a similar high level of biodegradability is expected for Sorbitan tetradecanoate.

In soil, the adsorption of sorbitan esters can influence their bioavailability to microorganisms. europa.eu Generally, sorbitan esters with longer fatty acid chains and a higher degree of esterification exhibit greater adsorption to soil and sediment. europa.eu However, due to their ready biodegradability, significant persistence in soil is not anticipated. europa.eu Research on the biodegradation of myristic acid in soil has shown its susceptibility to microbial breakdown. For example, the bacterium Paenarthrobacter ureafaciens PB10 has been identified as capable of degrading dibutyl phthalate, with myristic acid being one of the downstream metabolites, indicating its further degradation in the soil environment. nih.gov

The following table summarizes the biodegradation data for related sorbitan esters, which provides an indication of the expected biodegradability of Sorbitan tetradecanoate.

| Compound | Test Guideline | Degradation | Timeframe | Reference |

| Sorbitan monolaurate | Not specified | 60-83% | 28 days | epa.gov |

| Sorbitan monooleate | Not specified | 60-83% | 28 days | epa.gov |

| Sorbitan, fatty acid C6-C10 tetraester | Not specified | 60-83% | 28 days | epa.gov |

| Sorbitan, mono-9-octadecenoate, (Z)- | OECD 301 C | 62% | 28 days | santos.com |

| Sorbitan stearate | OECD 301 C | 88% | 28 days | santos.com |

Factors Influencing Biodegradability (e.g., Chemical Structure, Environmental Conditions)

The rate and extent of biodegradation of sorbitan esters are influenced by several key factors. The chemical structure of the molecule itself plays a significant role. The length of the fatty acid chain and the degree of esterification are particularly important. europa.eu Generally, as the fatty acid chain length increases and the number of ester bonds grows, the water solubility of the sorbitan ester decreases, which can affect its availability to microorganisms. europa.eu However, even poorly water-soluble sorbitan esters have been shown to be readily biodegradable, suggesting that enzymatic cleavage of the ester linkages is an efficient process. europa.eu

Environmental conditions are also critical determinants of biodegradability. These include:

Temperature: Microbial activity is temperature-dependent, with optimal ranges for the enzymes responsible for degradation.

pH: The pH of the soil or water can affect both microbial populations and the activity of extracellular enzymes. cir-safety.org

Oxygen Availability: Aerobic conditions are generally favorable for the complete mineralization of organic compounds by many microbial communities.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, can support microbial growth and enhance biodegradation rates.

The presence of a diverse and adapted microbial community is fundamental to the efficient breakdown of Sorbitan tetradecanoate. In environments where surfactants and fatty acids are common, microbial populations are more likely to possess the necessary enzymatic machinery for rapid degradation.

Hydrolytic Degradation Mechanisms of Sorbitan Esters

In addition to biodegradation, sorbitan esters can undergo chemical hydrolysis, a process where the ester bond is cleaved by a reaction with water. This reaction is catalyzed by either acid or base. cir-safety.orgnih.gov The hydrolysis of a sorbitan ester results in the formation of its constituent parts: the sorbitan (or its anhydride (B1165640) forms like isosorbide) and the fatty acid. nih.gov For Sorbitan tetradecanoate, this would yield sorbitan and tetradecanoic acid.

The rate of hydrolysis is significantly influenced by pH. Generally, hydrolysis is more rapid under strongly acidic or alkaline conditions. nih.gov In neutral pH ranges, the rate of chemical hydrolysis is typically much slower. nih.gov Temperature also plays a role, with higher temperatures accelerating the rate of hydrolysis. nih.gov

It is important to note that while chemical hydrolysis can occur, it is often considered a less significant degradation pathway in typical environmental conditions (pH 5-9) compared to enzymatic hydrolysis carried out by microorganisms. epa.gov However, in specific industrial settings or waste streams with extreme pH values, chemical hydrolysis could be a more prominent degradation route.

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield the carboxylate anion and the alcohol (sorbitan).

Metabolic Fate of the Tetradecanoic Acid Moiety (General Biochemical Pathways)

Once the tetradecanoic acid (myristic acid) moiety is cleaved from the sorbitan backbone through hydrolysis, it enters the central metabolic pathways for fatty acids. atamanchemicals.com Myristic acid is a common saturated fatty acid and is readily metabolized by a wide range of organisms, from bacteria to mammals. nih.gov

The primary pathway for the degradation of saturated fatty acids like tetradecanoic acid is β-oxidation . mdpi.comyoutube.com This is a cyclical process that occurs in the mitochondria of eukaryotes and the cytoplasm of prokaryotes. youtube.com The process involves a series of four enzymatic reactions that result in the sequential removal of two-carbon units from the fatty acid chain in the form of acetyl-CoA. mdpi.comyoutube.com

The key steps in the β-oxidation of tetradecanoyl-CoA (the activated form of tetradecanoic acid) are:

Oxidation: An FAD-dependent acyl-CoA dehydrogenase introduces a double bond between the α and β carbons. youtube.com

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon. youtube.com

Oxidation: An NAD+-dependent L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. youtube.com

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original. youtube.com

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The acetyl-CoA produced can then enter the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, generating a significant amount of ATP. The reduced coenzymes (FADH₂ and NADH) produced during β-oxidation also enter the electron transport chain, contributing further to ATP synthesis.

In addition to β-oxidation, other minor pathways for fatty acid metabolism exist, such as ω-oxidation, which can occur in some organisms and involves the oxidation of the terminal methyl group. egyankosh.ac.in However, for a straight-chain saturated fatty acid like tetradecanoic acid, β-oxidation is the predominant metabolic fate.

The efficient metabolism of tetradecanoic acid ensures that this component of Sorbitan tetradecanoate does not persist in biological systems or the wider environment.

Future Research Directions and Emerging Academic Applications

Advanced Material Science Applications

The integration of organic chemistry principles is driving significant progress in creating innovative materials with tailored functionalities. researchgate.net Sorbitan (B8754009), tetradecanoate (B1227901) is emerging as a key component in this field, contributing to the development of advanced materials with unique properties. Its role as a stabilizer and modifier is being investigated in the synthesis of nanomaterials and polymer composites.

In nanomaterial synthesis, surfactants like sorbitan esters are crucial for controlling the size, shape, and stability of nanoparticles. orientjchem.org For instance, research has demonstrated the use of sorbitan esters in microemulsion media to synthesize uniform spherical silver nanoparticles. orientjchem.org The surfactant molecules accumulate at the oil-water interface, creating nanometer-sized water droplets that act as nanoreactors, preventing uncontrolled growth and aggregation of the particles. orientjchem.org The concentration of the sorbitan ester directly influences the size of the reverse micelles, which in turn dictates the final size of the nanoparticles. orientjchem.org

In polymer science, sorbitan, tetradecanoate is explored as a dispersant and surface modification agent. The strategic use of such functional molecules can enhance the properties of materials, including mechanical strength and thermal stability. researchgate.net Research into sorbitan esters with different fatty acid chain lengths, including tetradecanoate, shows that the molecular structure significantly impacts interfacial properties and self-assembly, which is critical for creating structured polymer blends and composites. core.ac.ukfrontiersin.org The ability of this compound to order the structure of other molecules, such as tetrahydrofuran (B95107) (THF), by forming hydrogen bonds suggests its potential in creating materials with controlled microstructures and functionalities. frontiersin.org

Table 1: Influence of Sorbitan Ester (Span) Type on Material Properties

| Sorbitan Ester (Span) | Hydrophile-Lipophile Balance (HLB) | Key Research Finding in Material Science | Reference |

|---|---|---|---|

| Span 20 (this compound) | 8.6 | Self-assembles into surface fractal clusters in THF, ordering the solvent structure. Effective in creating stable emulsions at specific concentrations. | frontiersin.org |

| Span 40 (Sorbitan monopalmitate) | 6.7 | Forms mass fractal clusters in THF and separates THF from water over a wider range of concentrations compared to Span 20. | frontiersin.org |

| Span 60 (Sorbitan monostearate) | 4.7 | Forms the most stable and condensed monolayers at various interfaces due to its long, saturated hydrocarbon chain. | core.ac.uk |

| Span 80 (Sorbitan monooleate) | 4.3 | Used as a stabilizer in the synthesis of uniform silver nanoparticles via microemulsion methods. | orientjchem.org |

Novel Delivery Systems Research in Food and Biomedical Science

This compound is a key excipient in the development of novel delivery systems due to its biocompatibility and effectiveness as an emulsifier and stabilizer. shreechem.innih.gov Research is focused on its use in nanoemulsions, liposomes, and niosomes for enhancing the bioavailability and targeted delivery of therapeutic agents and bioactive food components. nih.govnih.gov

Nanoemulsions are kinetically stable colloidal dispersions with droplet sizes typically ranging from 20 to 200 nanometers. nih.govajprd.com They offer a large interfacial area for drug dissolution, which can improve the solubility and bioavailability of poorly water-soluble compounds. nih.gov this compound (Span 20), often used in combination with a more hydrophilic surfactant like Tween 80, is critical for forming stable oil-in-water (o/w) or water-in-oil (w/o) nanoemulsions. ajprd.comresearchgate.net Studies have shown that the ratio of these surfactants is crucial; for example, a 1:1 ratio of Tween 80 to Span 20 can create a condensed interfacial layer, leading to stable nanoemulsions that can encapsulate drugs like artemether, potentially improving its oral bioavailability. researchgate.nettandfonline.com

Liposomes and niosomes (vesicles formed from non-ionic surfactants) are other promising areas. nih.gov Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules. nih.gov Niosomes, formed with surfactants like sorbitan esters, offer an alternative with potentially greater stability. researchgate.net Research has explored using this compound in the formulation of niosomes to create sustained-release drug delivery systems. researchgate.net These vesicles can improve the therapeutic potential of drugs by enhancing stability, promoting targeted delivery, and providing controlled release over extended periods. researchgate.net

Green Chemistry and Sustainable Synthesis Innovations for Sorbitan Esters

The increasing demand for environmentally friendly and sustainable products has spurred research into "green" synthesis methods for sorbitan esters. shreechem.in Traditional chemical synthesis often requires high temperatures and catalysts that can lead to byproducts and are energy-intensive. researchgate.net Innovations in green chemistry focus on biocatalytic processes, particularly the use of enzymes like lipases, to produce this compound and other esters under milder conditions. mdpi.comresearchgate.net